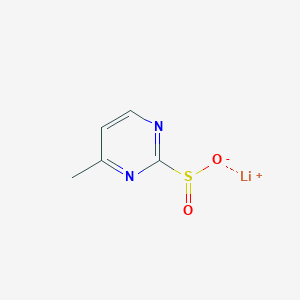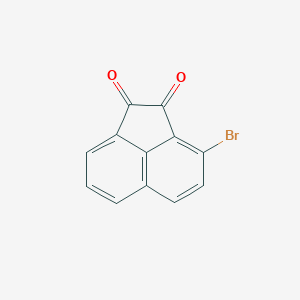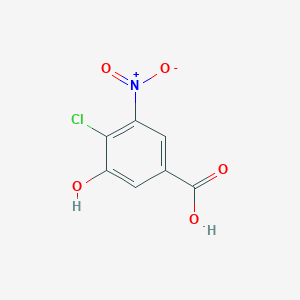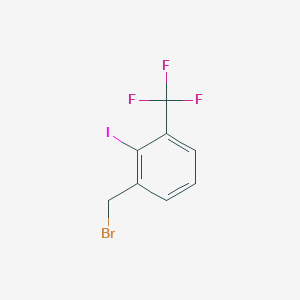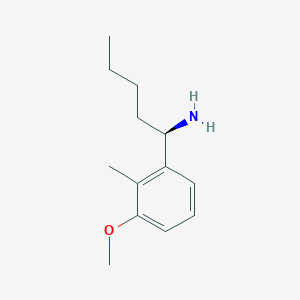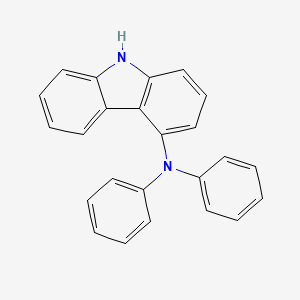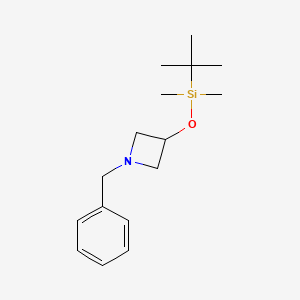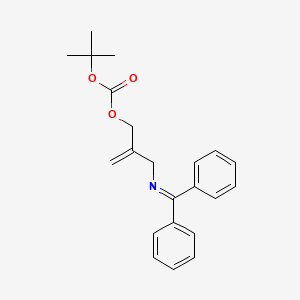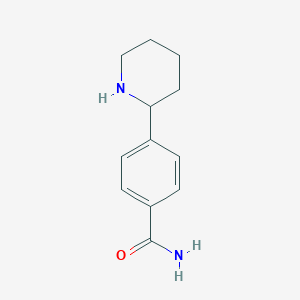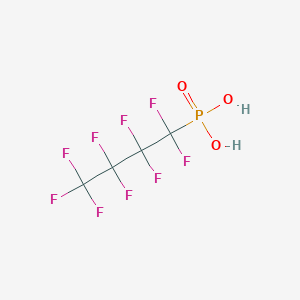
(Nonafluorobutyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perfluorobutylphosphonic acid is a chemical compound with the molecular formula C4H2F9O3P. It is characterized by the presence of a perfluorobutyl group attached to a phosphonic acid moiety. This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Perfluorobutylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of perfluorobutyl iodide with triethyl phosphite, followed by hydrolysis to yield the desired phosphonic acid . The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the stability of the perfluorobutyl group.
Industrial Production Methods
Industrial production of perfluorobutylphosphonic acid often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of advanced purification techniques ensures the removal of impurities and the production of high-purity perfluorobutylphosphonic acid .
Análisis De Reacciones Químicas
Types of Reactions
Perfluorobutylphosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form perfluorobutylphosphonic acid derivatives.
Reduction: Reduction reactions can modify the phosphonic acid group, leading to different phosphine derivatives.
Substitution: The perfluorobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to maintain stability .
Major Products Formed
Aplicaciones Científicas De Investigación
Perfluorobutylphosphonic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of perfluorobutylphosphonic acid involves its interaction with specific molecular targets and pathways. The perfluorobutyl group provides high stability and resistance to degradation, while the phosphonic acid moiety can interact with various biological molecules. This interaction can lead to modifications in molecular structures and functions, making it valuable in both research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
- Perfluorooctanephosphonic acid
- Nonafluorohexylphosphonic acid
- Pentafluorophenoxydodecylphosphonic acid
Uniqueness
Perfluorobutylphosphonic acid stands out due to its specific perfluorobutyl group, which provides a unique combination of stability and reactivity. This makes it particularly useful in applications requiring high chemical resistance and specific interactions with biological molecules .
Propiedades
Número CAS |
52299-24-8 |
|---|---|
Fórmula molecular |
C4F9P(=O)(OH)2 C4H2F9O3P |
Peso molecular |
300.02 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,4-nonafluorobutylphosphonic acid |
InChI |
InChI=1S/C4H2F9O3P/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h(H2,14,15,16) |
Clave InChI |
AUBOIAPNLUHLAF-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(F)P(=O)(O)O)(F)F)(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


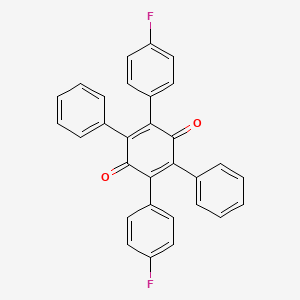
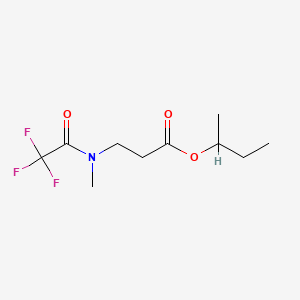
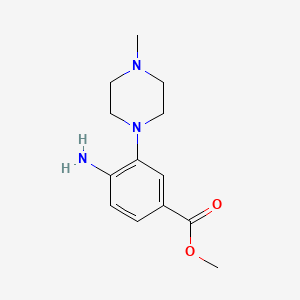
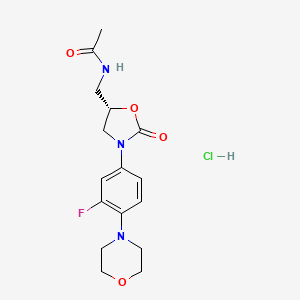
![4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid](/img/structure/B12841337.png)
